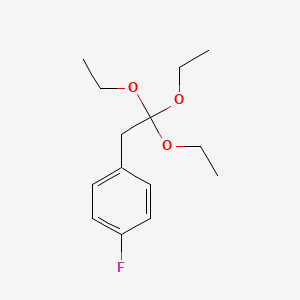
C23H34Cl2N2O5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C23H34Cl2N2O5 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) . This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) involves multiple steps. The primary synthetic route includes the reaction of piperazine with phenoxyacetaldehyde under controlled conditions to form the intermediate product. This intermediate is then reacted with 2,3,4-trimethoxybenzyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic steps as the laboratory synthesis but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process. The final product is purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (241): undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (241): has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) involves its interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenoxy-3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propan-2-ol dihydrochloride
- 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) .
Uniqueness
The uniqueness of 1-Piperazineethanol, alpha-(phenoxymethyl)-4-((2,3,4-trimethoxyphenyl)methyl)-, hydrochloride, hydrate (2:4:1) lies in its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C23H34Cl2N2O5 |
|---|---|
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]chromen-3-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C23H32N2O5.2ClH/c1-13-15-7-8-18(26)17(20(15)30-21(28)16(13)9-19(27)29-6)12-24-14-10-22(2,3)25-23(4,5)11-14;;/h7-8,14,24-26H,9-12H2,1-6H3;2*1H |
Clave InChI |
NIMWGWFHEOBLSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2CNC3CC(NC(C3)(C)C)(C)C)O)CC(=O)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one](/img/structure/B12629441.png)

![(3aS,4R,9aS,9bR)-2-(2-methyl-4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12629454.png)

![Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate](/img/structure/B12629467.png)
![N-[2-(3-methoxyphenyl)-3-phenylpropyl]acetamide](/img/structure/B12629472.png)

![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methyl-1-phenylpyridin-2(1H)-one](/img/structure/B12629489.png)
![3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide](/img/structure/B12629493.png)


![1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B12629508.png)

